2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid
Overview
Description
2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and ability to form hydrogen bonds, making them attractive for various biological and chemical applications . The presence of the triazole ring in this compound enhances its potential for biological activity, including antimicrobial, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
It is known that the 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity . It is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
The 1,2,3-triazole ring can form hydrogen bonds, which is crucial for binding with biological targets . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
They have also been used to create antagonists of monoacylglycerol lipase , agonists and antagonists of sphingosine-1-phosphate receptors , and inhibitors of stearoyl-coenzyme delta-9 . This suggests that 2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid may affect similar pathways.
Pharmacokinetics
The 1,2,3-triazole ring is known to be resistant to metabolic degradation , which could potentially impact the compound’s bioavailability.
Result of Action
Compounds with a 1,2,3-triazole ring have shown antifungal , antimicrobial , antiviral , anticancer , and other biological activities. This suggests that this compound may have similar effects.
Action Environment
The synthesis of similar compounds has been achieved under metal-free conditions , suggesting that the presence or absence of certain metals could potentially influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid typically involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . This method allows for the preparation of 1,5-disubstituted 1,2,3-triazoles under metal-free conditions . Another approach involves the reaction of 2-azidoacetamides with 4-benzyl- and 4-phenoxyacetoacetic acids in the presence of potassium carbonate in dimethyl sulfoxide (DMSO) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of this compound for various research and commercial purposes.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid undergoes several types of chemical reactions, including:
Substitution Reactions:
Cycloaddition Reactions: The compound can be synthesized through 1,3-dipolar cycloaddition reactions of azides to terminal acetylenes.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include azidoacetamides, β-ketoesters, acetylacetone, potassium carbonate, and dimethyl sulfoxide . The reactions are typically carried out under mild conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions are 1,5-disubstituted 1,2,3-triazoles, which can be further functionalized for various applications .
Scientific Research Applications
2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole-4-carboxylic acid derivatives: These compounds exhibit similar biological activities, including antifungal and antimicrobial properties.
1,2,3-Triazol-1-yl)acetic acids: Used in the synthesis of compounds active against various bacterial strains.
Uniqueness
2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid is unique due to its specific substitution pattern on the triazole ring, which enhances its biological activity and stability . Its ability to form hydrogen bonds and resist metabolic degradation makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-(5-methyltriazol-1-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4-2-6-7-8(4)3-5(9)10/h2H,3H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPKKJOVIOSAOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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